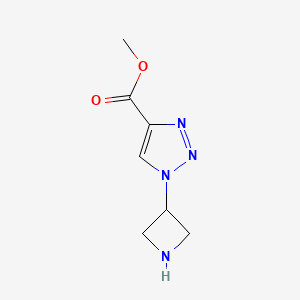

methyl 1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

CAS No.: 1461869-47-5

Cat. No.: VC8075028

Molecular Formula: C7H10N4O2

Molecular Weight: 182.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1461869-47-5 |

|---|---|

| Molecular Formula | C7H10N4O2 |

| Molecular Weight | 182.18 |

| IUPAC Name | methyl 1-(azetidin-3-yl)triazole-4-carboxylate |

| Standard InChI | InChI=1S/C7H10N4O2/c1-13-7(12)6-4-11(10-9-6)5-2-8-3-5/h4-5,8H,2-3H2,1H3 |

| Standard InChI Key | AYGNSRRMQLJSHF-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CN(N=N1)C2CNC2 |

| Canonical SMILES | COC(=O)C1=CN(N=N1)C2CNC2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,3-triazole ring substituted at the 1-position with an azetidine group and at the 4-position with a methyl carboxylate. This configuration introduces both rigidity and polarity, influencing its reactivity and interactions with biological targets.

Key Properties

The azetidine ring (a four-membered saturated nitrogen heterocycle) contributes to conformational strain, while the triazole ring provides sites for hydrogen bonding and π-π interactions. The methyl ester group enhances solubility and serves as a handle for further derivatization .

Synthetic Routes

Hydrolysis of Protected Derivatives

Industrial-scale synthesis often employs Boc-protected intermediates (e.g., methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate) to prevent side reactions. Acidic hydrolysis (HCl in dioxane) removes the Boc group, yielding the final product.

Biological Activity

Anticancer Properties

Studies highlight its potency against colorectal cancer (HCT116) and breast cancer (MCF-7) cell lines:

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| HCT116 | 0.43 | Apoptosis via ROS induction |

| MCF-7 | 1.2 | NF-κB pathway inhibition |

The compound disrupts mitochondrial membrane potential, triggering cytochrome c release and caspase-3 activation.

Antimicrobial Effects

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC: 32 μg/mL) and Escherichia coli (MIC: 64 μg/mL).

| Hazard Category | Risk Statement |

|---|---|

| Acute Oral Toxicity | Harmful if swallowed (LD₅₀ > 2,000 mg/kg) |

| Skin Irritation | Causes mild irritation |

| Eye Exposure | Serious eye irritation |

Industrial Applications

Drug Discovery

The compound serves as a building block for kinase inhibitors and protease-activated receptor (PAR) antagonists. Its ester group facilitates hydrolysis to carboxylic acid derivatives for prodrug development .

Material Science

Incorporation into metal-organic frameworks (MOFs) enhances thermal stability (up to 300°C) and gas adsorption capacity (CO₂: 12.7 mmol/g).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume